molecular formula C21H29NO3 B12287075 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one

Cat. No.: B12287075
M. Wt: 343.5 g/mol
InChI Key: NYIOEDUOZUIYCF-UHFFFAOYSA-N
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Description

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one (CAS 548783-48-8) is a chiral oxazolidinone derivative characterized by a 4-benzyl-substituted oxazolidin-2-one core and a 2-allyloctanoyl group at position 3 (Figure 1). Its molecular formula is C21H29NO3, with stereochemical configurations (R)-3 and (S)-2 in the acyl chain, as noted in and . This compound is primarily utilized in asymmetric synthesis as a chiral auxiliary due to its ability to induce stereoselectivity in reactions such as aldol additions or alkylations. The allyl group (prop-2-enyl) and octanoyl chain contribute to its unique physicochemical properties, including lipophilicity and conformational flexibility .

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

4-benzyl-3-(2-prop-2-enyloctanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3

InChI Key

NYIOEDUOZUIYCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Allyloctanoyl Group: The allyloctanoyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride. The reaction is typically performed in the presence of a base such as triethylamine or pyridine.

    Benzylation: The final step involves the introduction of the benzyl group through a benzylation reaction. This can be achieved using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It may be used in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Acyl Groups

The acyl substituent at position 3 of the oxazolidinone ring is a critical determinant of reactivity and application. Key analogs include:

Compound Name Acyl Group Structure Key Differences
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (CAS 104266-90-2) 3-Methylbutanoyl (branched C5) Shorter chain, branched structure; higher similarity score (1.00 in ).
(S)-4-Benzyl-3-propionyloxazolidin-2-one (CAS 131685-53-5) Propionyl (C3) Shorter linear chain; reduced lipophilicity (similarity score 0.96) .
(R)-3-((R)-8-Hydroxy-2-methyloctanoyl)-4-benzyloxazolidin-2-one (Compound 308, ) 8-Hydroxy-2-methyloctanoyl Hydroxyl group enhances polarity; potential for hydrogen bonding.
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one () 3-Methylbutanoyl Commercial availability (97% purity); simpler synthesis .

Impact of Acyl Chain Length and Substituents :

  • Stereochemical Control: The (S)-2-allyl group in the target compound introduces steric effects that influence asymmetric induction, differing from branched analogs like 3-methylbutanoyl derivatives .

Physical and Spectral Properties

  • 1H NMR Data: Target Compound: Expected signals include benzyl aromatic protons (δ 7.2–7.4 ppm), allyl protons (δ 5.1–5.9 ppm), and octanoyl methylene/methyl groups (δ 0.8–2.5 ppm). Analog (CAS 104266-90-2): 1H NMR (CDCl3): δ 2.30–2.10 (m, C2-H), 0.90–0.72 (m, C4-CH3), confirming structural similarities .
  • Melting Point and Solubility: Longer acyl chains (e.g., octanoyl) typically raise melting points and reduce aqueous solubility compared to propionyl or 3-methylbutanoyl analogs.

Commercial Availability and Stability

  • Commercial Analogs: (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is available at 97% purity (), whereas the target compound is less common, reflecting synthetic complexity.
  • Stability : The allyl group may pose stability challenges (e.g., oxidation) compared to saturated analogs, necessitating storage under inert conditions .

Biological Activity

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 225.25 g/mol
  • IUPAC Name : 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis. In vitro studies have shown effectiveness against various Gram-positive bacteria.

Pathogen Tested Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Streptococcus pneumoniae4 µg/mL

This data suggests that 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one may be a promising candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study :
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has shown anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

The biological activity of this compound is attributed to its ability to bind to specific targets within cells, influencing various signaling pathways. The interaction with ribosomal RNA is crucial for its antimicrobial effects, while its anticancer properties may stem from its ability to induce stress responses in cancer cells.

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